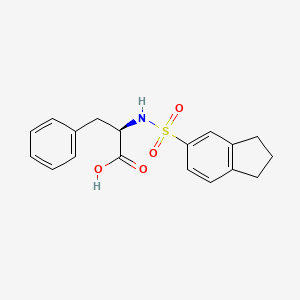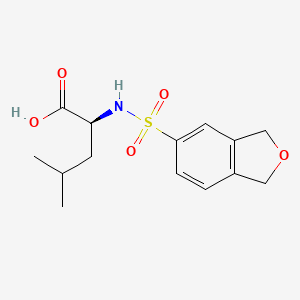
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid is a complex organic compound that features a unique combination of an indene ring, a sulfonylamino group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a styrene derivative, under acidic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via a sulfonylation reaction, where the indene derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Phenylpropanoic Acid Moiety: The final step involves the coupling of the sulfonylamino-indene intermediate with a phenylpropanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the interaction of its sulfonylamino group with the active site. The indene and phenylpropanoic acid moieties can contribute to binding affinity and specificity, influencing the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds containing the indene ring, such as indomethacin, which is a nonsteroidal anti-inflammatory drug.
Sulfonylamino Compounds: Sulfonamide drugs like sulfamethoxazole, which are used as antibiotics.
Phenylpropanoic Acid Derivatives: Compounds like ibuprofen, which is a widely used analgesic and anti-inflammatory drug.
Uniqueness
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid is unique due to the combination of its structural features, which allows it to exhibit a diverse range of chemical reactivity and biological activity. The presence of the indene ring, sulfonylamino group, and phenylpropanoic acid moiety in a single molecule provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)17(11-13-5-2-1-3-6-13)19-24(22,23)16-10-9-14-7-4-8-15(14)12-16/h1-3,5-6,9-10,12,17,19H,4,7-8,11H2,(H,20,21)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRLFMDKNUCTJB-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(3-methoxyphenyl)methylsulfonylamino]-3-methylbutanoic acid](/img/structure/B6661547.png)
![(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661548.png)
![(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661560.png)
![(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661564.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661581.png)
![(2R)-4-methyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]pentanoic acid](/img/structure/B6661585.png)
![(2R)-4-methyl-2-[(3-methyl-4-nitrophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661591.png)
![(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661595.png)
![(2S)-2-[[3-(dimethylamino)-4-methylphenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B6661602.png)
![(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B6661604.png)
![(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661611.png)
![(2R)-2-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661627.png)
